1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide
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Overview
Description
1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide is a nitrile-functionalized ionic liquid. This compound is known for its superior characteristics in various chemical reactions, particularly in Suzuki and Stille coupling reactions . It has a molecular formula of C13H15F6N5O4S2 and a molecular weight of 483.41 g/mol .
Preparation Methods
The synthesis of 1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1,3-bis(3-cyanopropyl)imidazolium chloride with lithium bis(trifluoromethylsulfonyl)imide . The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Coupling Reactions: It shows superior characteristics in Suzuki and Stille coupling reactions, which are commonly used in the formation of carbon-carbon bonds.
Oxidation and Reduction Reactions: The nitrile groups in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize transition states and intermediates in chemical reactions . The imidazolium cation and the bis(trifluoromethylsulfonyl)imide anion play crucial roles in facilitating these reactions by providing a stable ionic environment . The nitrile groups also contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide is unique due to its nitrile-functionalized structure, which imparts superior characteristics in coupling reactions compared to other ionic liquids . Similar compounds include:
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This compound is also an ionic liquid but lacks the nitrile functionality, making it less effective in certain reactions.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with similar properties but different alkyl chain length.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and stability in various chemical reactions .
Properties
Molecular Formula |
C18H15BrN2O4 |
---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
(2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C18H15BrN2O4/c1-18(2,3)17(22)11(10-20)8-13-5-7-16(25-13)14-6-4-12(21(23)24)9-15(14)19/h4-9H,1-3H3/b11-8+ |
InChI Key |
ICFGJUOEAFULFF-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Br)/C#N |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Br)C#N |
Origin of Product |
United States |
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